molecular formula C11H10BrN5OS B11561693 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11561693
M. Wt: 340.20 g/mol
InChI Key: AIANLQKCZUVQBL-MKMNVTDBSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid hydrazide with 4-bromobenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is unique due to the presence of both the thiadiazole and bromophenyl groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10BrN5OS

Molecular Weight

340.20 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H10BrN5OS/c12-8-3-1-7(2-4-8)6-14-15-9(18)5-10-16-17-11(13)19-10/h1-4,6H,5H2,(H2,13,17)(H,15,18)/b14-6+

InChI Key

AIANLQKCZUVQBL-MKMNVTDBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC2=NN=C(S2)N)Br

Origin of Product

United States

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